A Technical Guide to Sophorolipid Biosynthesis in Non-Conventional Yeasts
A Technical Guide to Sophorolipid Biosynthesis in Non-Conventional Yeasts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the sophorolipid biosynthesis pathway in non-conventional yeasts, with a primary focus on the model organism Starmerella bombicola. It covers the core biochemical steps, the latest understanding of the pathway, quantitative production data, detailed experimental protocols, and the regulatory mechanisms governing this intricate process.
The Sophorolipid Biosynthesis Pathway: A Revised Perspective
Sophorolipids are specialized glycolipid biosurfactants produced by a select group of non-conventional yeasts. These molecules consist of a hydrophilic sophorose head group, a disaccharide of glucose, linked to a long-chain hydroxylated fatty acid, which forms the hydrophobic tail. The most prolific and well-studied producer of sophorolipids is the yeast Starmerella bombicola (formerly known as Candida bombicola).
The biosynthesis of sophorolipids is a multi-step enzymatic process that primarily occurs as a secondary metabolic pathway, often triggered by nutrient limitation, such as nitrogen scarcity, in the presence of abundant carbon sources (both hydrophilic and hydrophobic). The core set of genes responsible for sophorolipid production is typically found in a gene cluster.[1][2]
The Conventional Pathway:
Until recently, the sophorolipid biosynthesis pathway was understood to proceed through the following key steps:
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Fatty Acid Hydroxylation: The process is initiated by the hydroxylation of a long-chain fatty acid (typically C16 or C18) at its terminal (ω) or sub-terminal (ω-1) position. This crucial step is catalyzed by a cytochrome P450 monooxygenase, encoded by the CYP52M1 gene.[1][2] Disabling this initial step completely abolishes sophorolipid production.[1][2]
-
First Glycosylation: A glucose molecule is then attached to the hydroxylated fatty acid via a β-1,2-glycosidic bond, forming a glucolipid. This reaction is catalyzed by the UDP-glucosyltransferase 1A, encoded by the UGTA1 gene.
-
Second Glycosylation: A second glucose molecule is added to the first glucose of the glucolipid, creating the characteristic sophorose moiety. This step is carried out by the UDP-glucosyltransferase 1B, encoded by the UGTB1 gene. The resulting molecule is an acidic sophorolipid.
-
Acetylation: The sophorose head group can be acetylated at the 6' and/or 6'' positions. This is performed by an acetyltransferase, encoded by the AT gene.
-
Lactonization: The acidic sophorolipids can undergo intramolecular esterification to form a lactonic ring structure. This was previously thought to be catalyzed by an extracellular esterase, the Starmerella bombicola lactone esterase (SBLE).
-
Transport: The synthesized sophorolipids are then exported out of the cell by transporters.
The Revised Pathway: The Central Role of Bolaform Sophorolipids
Recent research has led to a significant revision of the sophorolipid biosynthesis pathway, particularly concerning the formation of lactonic sophorolipids.[3][4][5] It is now understood that bolaform sophorolipids , which have a sophorose group at both ends of the fatty acid, are the key intermediates in the formation of lactonic sophorolipids.[3][5]
The updated understanding of the pathway is as follows:
-
The initial steps of hydroxylation and the first two glycosylations to form the acidic sophorolipid remain the same.
-
A third glycosylation step can occur on the carboxyl group of the acidic sophorolipid, forming a bolaform sophorolipid.
-
The SBLE enzyme then acts as a transesterase, not a lactonase on acidic sophorolipids. It catalyzes an intramolecular transesterification of the bolaform sophorolipid, leading to the formation of a lactonic sophorolipid and the release of the second sophorose molecule.[3][5]
This revised understanding has significant implications for metabolic engineering strategies aimed at producing specific types of sophorolipids.
Quantitative Sophorolipid Production in Non-Conventional Yeasts
Starmerella bombicola is the undisputed champion of sophorolipid production, with titers exceeding 300 g/L in optimized fed-batch fermentations.[6] However, other non-conventional yeasts have also been identified as sophorolipid producers, although typically with lower yields. The choice of substrate, particularly the hydrophobic carbon source, significantly influences the final sophorolipid concentration and composition. Industrial wastes and by-products are increasingly being explored as cost-effective feedstocks.
| Yeast Species | Hydrophilic Substrate | Hydrophobic Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference(s) |
| Starmerella bombicola | Glucose | Rapeseed Oil | Fed-batch | >300 | - | - | [6] |
| Starmerella bombicola | Glucose | Oleic Acid | Fed-batch | 232.27 | - | - | [7] |
| Starmerella bombicola | Glucose | Tallow Fatty Acid Residue | Fed-batch | 120 | - | - | |
| Starmerella bombicola | Glucose | Coconut Fatty Acid Residue | Fed-batch | 40 | - | - | [8] |
| Starmerella bombicola | Sugarcane Molasses | Soybean Oil | Batch | 38.76 | - | - | [9] |
| Starmerella bombicola | Grape Pomace Extract | Spent Frying Oil | Shake Flask | 6.03 | - | - | [10] |
| Rhodotorula bogoriensis | Glucose | - | Bioreactor | 51 | - | - | [3][11] |
| Rhodotorula mucilaginosa | Sugarcane Bagasse Hydrolysate | - | Bioreactor | 2.6 | - | - | [10][12] |
| Candida floricola | Glucose | - | Shake Flask | 22.9 | - | - |
Experimental Protocols
Sophorolipid Extraction and Purification
Objective: To isolate and purify sophorolipids from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Separatory funnel
-
Phosphate buffer (for crystallization)
Protocol:
-
Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells. Collect the supernatant which contains the extracellular sophorolipids.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
-
Allow the phases to separate and collect the upper organic phase.
-
Repeat the extraction of the aqueous phase two more times with ethyl acetate.
-
Pool the organic phases.
-
-
Drying and Concentration:
-
Dry the pooled organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator until a viscous, oily residue is obtained. This is the crude sophorolipid extract.
-
-
Hexane Washing:
-
Wash the crude extract with n-hexane to remove residual hydrophobic substrates (e.g., oils, fatty acids).
-
Decant the hexane layer. Repeat this step 2-3 times.
-
-
Purification by Crystallization (for lactonic sophorolipids): [13][14]
-
Dissolve the hexane-washed crude extract in a minimal amount of warm ethanol.
-
Slowly add a phosphate buffer (pH 7.0) with stirring until the solution becomes turbid.
-
Allow the solution to cool down slowly to promote crystallization of the less soluble lactonic sophorolipids.
-
Collect the crystals by filtration and wash with cold buffer.
-
Dry the crystals under vacuum.
-
Quantification of Sophorolipids by HPLC
Objective: To separate and quantify the different sophorolipid congeners in a sample.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A typical gradient starts with a higher proportion of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic sophorolipid congeners. A representative gradient is as follows:
-
0-5 min: 30% B
-
5-35 min: 30-100% B (linear gradient)
-
35-45 min: 100% B
-
45-50 min: 100-30% B (linear gradient)
-
50-60 min: 30% B (equilibration)
-
The flow rate is typically set at 1 mL/min.
-
Sample Preparation:
-
Dissolve a known amount of the purified sophorolipid extract in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Create a calibration curve using purified sophorolipid standards of known concentrations.
-
Integrate the peak areas of the different sophorolipid congeners in the sample chromatogram.
-
Calculate the concentration of each congener based on the calibration curve.
Gene Knockout in Starmerella bombicola via Homologous Recombination
Objective: To create a targeted gene deletion mutant of S. bombicola.
Principle: This method relies on the cell's natural DNA repair mechanism to replace a target gene with a selectable marker cassette flanked by regions of homology to the target gene's upstream and downstream sequences.
Protocol:
-
Construction of the Knockout Cassette:
-
Amplify Homology Arms: Using high-fidelity DNA polymerase, PCR amplify approximately 1 kb regions directly upstream (5' homology arm) and downstream (3' homology arm) of the target gene from S. bombicola genomic DNA.
-
Amplify Selectable Marker: PCR amplify a selectable marker gene, such as the hygromycin B resistance gene (hph), from a suitable plasmid template. Design the primers to have overhangs that are complementary to the 3' end of the upstream homology arm and the 5' end of the downstream homology arm.
-
Fusion PCR: Combine the three PCR products (upstream arm, marker, downstream arm) in a subsequent PCR reaction. The overlapping regions will allow for the fusion of the three fragments into a single linear knockout cassette.
-
Purify the Cassette: Purify the final PCR product using a PCR purification kit.
-
-
Yeast Transformation:
-
Prepare Competent Cells: Grow S. bombicola in a rich medium (e.g., YPD) to the mid-logarithmic phase. Prepare electrocompetent cells by washing the cells with ice-cold sterile water and then with 1 M sorbitol.
-
Electroporation: Mix the purified knockout cassette with the competent cells and transfer to a pre-chilled electroporation cuvette. Apply an electrical pulse to facilitate the entry of the DNA into the cells.
-
Recovery: Immediately after electroporation, add a recovery medium (e.g., YPD with 1 M sorbitol) and incubate for a few hours to allow the cells to recover and express the resistance gene.
-
-
Selection of Transformants:
-
Plate the recovered cells on a selective medium (e.g., YPD agar containing hygromycin B).
-
Incubate the plates until colonies appear.
-
-
Verification of Gene Knockout:
-
Genomic DNA Extraction: Isolate genomic DNA from the putative mutant colonies.
-
PCR Verification: Perform PCR using primers that anneal outside the integrated cassette (one primer upstream of the 5' homology arm and one downstream of the 3' homology arm). In a successful knockout, the PCR product will be larger than the wild-type product due to the insertion of the marker gene. A second PCR with primers internal to the target gene should yield no product in the knockout strain.
-
Phenotypic Analysis: Analyze the mutant strain for the expected phenotype (e.g., loss of sophorolipid production if a key biosynthetic gene was deleted).
-
Regulation of Sophorolipid Biosynthesis
The production of sophorolipids is a tightly regulated process, ensuring that these secondary metabolites are synthesized under appropriate conditions.
Nutrient Limitation:
-
Nitrogen Limitation: The most well-established trigger for sophorolipid biosynthesis is the limitation of nitrogen in the growth medium.[9][15][16] When the yeast cells enter the stationary phase due to nitrogen depletion, the carbon flux is redirected from biomass production to the synthesis of secondary metabolites like sophorolipids.
-
Carbon-to-Nitrogen (C/N) Ratio: A high C/N ratio in the fermentation medium is crucial for inducing sophorolipid production.[9]
Genetic Regulation:
-
Telomere Positioning Effect (TPE): The sophorolipid biosynthesis gene cluster in S. bombicola is located near a telomere.[1][8][17][18] This subtelomeric positioning leads to a regulatory phenomenon known as the Telomere Positioning Effect, where gene expression is repressed during the exponential growth phase.[1][8][17][18] This repression is relieved as the cells enter the stationary phase, allowing for the upregulation of the sophorolipid biosynthesis genes.[1][8][17]
-
Transcriptional Regulation: While a specific master transcriptional regulator for the sophorolipid gene cluster has not yet been fully elucidated, it is likely that a complex network of transcription factors responds to nutrient signals to control the expression of the biosynthetic genes.
Metabolic Flux:
-
Acetyl-CoA Availability: Metabolic flux analysis has shown that the intracellular supply of acetyl-CoA is critical for sophorolipid biosynthesis.[19][20] Acetyl-CoA is a precursor for both fatty acid synthesis and the acetylation of the sophorose moiety.
Conclusion
The study of sophorolipid biosynthesis in non-conventional yeasts is a dynamic field with significant implications for the sustainable production of these valuable biosurfactants. The recent revision of the biosynthetic pathway, highlighting the role of bolaform sophorolipids, opens up new avenues for metabolic engineering to create novel sophorolipid structures with tailored properties. A thorough understanding of the biosynthetic pathway, its regulation, and the application of robust experimental protocols are essential for advancing research and development in this area. This guide provides a foundational resource for scientists and professionals seeking to explore and harness the potential of these remarkable microorganisms.
References
- 1. Unraveling the regulation of sophorolipid biosynthesis in <i>Starmerella bombicola</i> - ProQuest [proquest.com]
- 2. The biosynthetic gene cluster for sophorolipids: a biotechnological interesting biosurfactant produced by Starmerella bombicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-titer production and strong antimicrobial activity of sophorolipids from Rhodotorula bogoriensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revision of the sophorolipid biosynthetic pathway in Starmerella bombicola based on new insights in the substrate profile of its lactone esterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bubbling insights: unveiling the true sophorolipid biosynthetic pathway by Starmerella bombicola - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of selective production of sophorolipids by Rhodotorula bogoriensis through nutritional requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. academic.oup.com [academic.oup.com]
- 9. Sophorolipid production in Starmerella bombicola under different nitrogen conditions [biblio.ugent.be]
- 10. Production and characterization of sophorolipid under yeast-mediated submerged fermentation utilizing Agro-industrial waste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Purification of lactonic sophorolipids by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijstr.org [ijstr.org]
- 16. Influence of nitrogen source on sophorolipid biosynthesis by Starmerella bombicola [biblio.ugent.be]
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- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
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